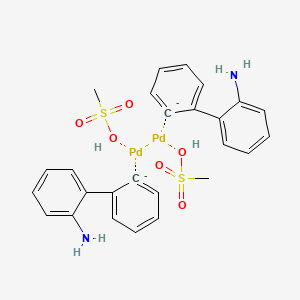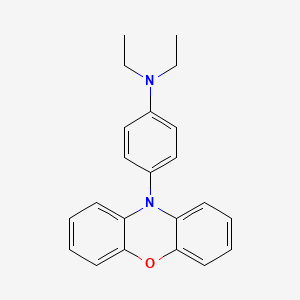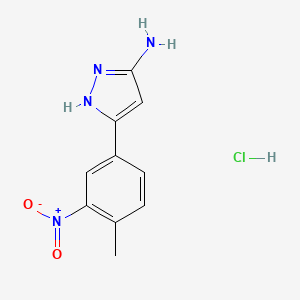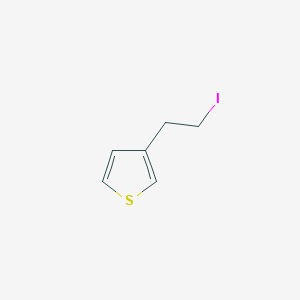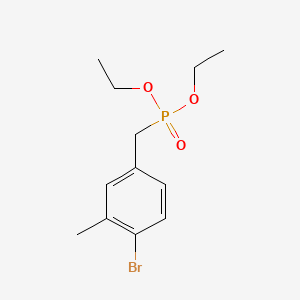
Diethyl 4-Bromo-3-methylbenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-Bromo-3-methylbenzylphosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-Bromo-3-methylbenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions involve heating the reactants under microwave irradiation for a short duration, usually less than 10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-Bromo-3-methylbenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the presence of a base.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives of the phosphonate.
Aplicaciones Científicas De Investigación
Diethyl 4-Bromo-3-methylbenzylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 4-Bromo-3-methylbenzylphosphonate involves its interaction with specific molecular targets. For instance, it may act on enzymes by inhibiting their activity through phosphorylation. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Similar in structure but lacks the bromine atom.
Diethyl 3-Bromobenzylphosphonate: Similar but with the bromine atom at the 3-position instead of the 4-position.
Uniqueness
Diethyl 4-Bromo-3-methylbenzylphosphonate is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H18BrO3P |
|---|---|
Peso molecular |
321.15 g/mol |
Nombre IUPAC |
1-bromo-4-(diethoxyphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
WRYWFKGVEDBACL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=C(C=C1)Br)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


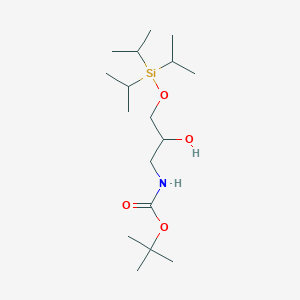
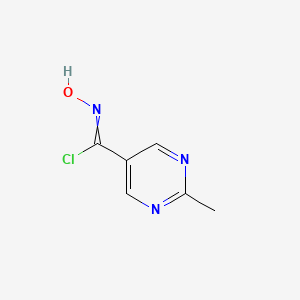
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
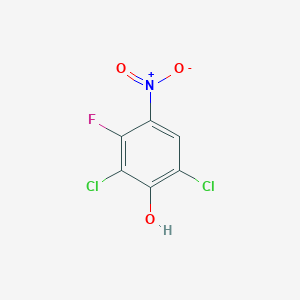
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
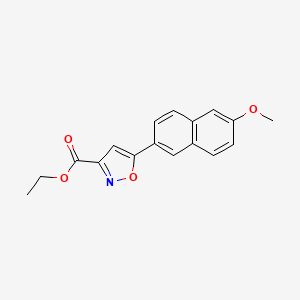
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
